

Sonolisib (PX-866) Profile & Associated Tumor Entities

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Compound Focus: Sonolisib

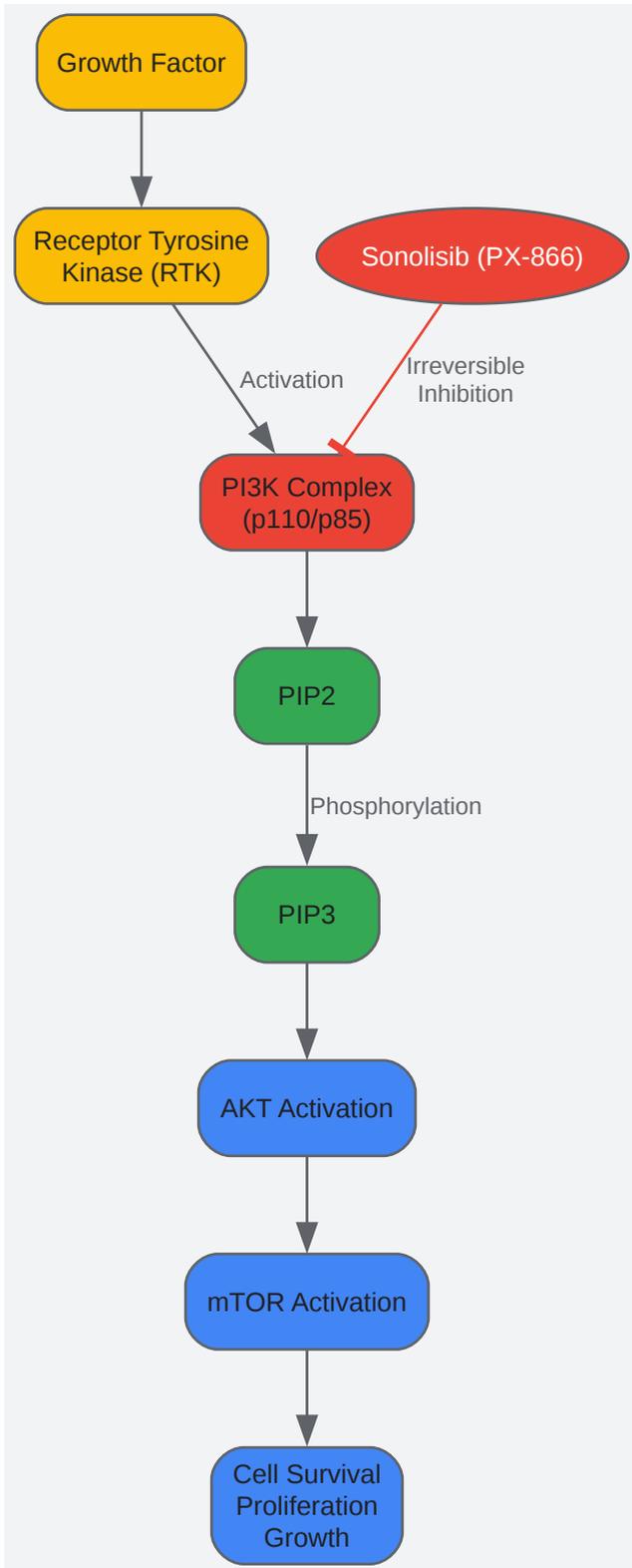
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Attribute	Details
Drug Name	Sonolisib (also known as PX-866)
Classification	Irreversible, pan-isoform (pan-class I) PI3K inhibitor [1] [2] [3]
Mechanism of Action	Inhibits PI3K alpha, gamma, and delta isoforms, preventing production of PIP3 and activation of the PI3K/Akt signaling pathway [1] [3]. It acts as an irreversible covalent inhibitor by modifying a specific lysine residue (K802) in the PI3K ATP-binding site [4].
Primary Investigated Tumor Entities	Glioblastoma, Prostate Cancer, Advanced Solid Tumors, Advanced BRAF-mutant Cancers, Non-Small Cell Lung Cancer (NSCLC), Head and Neck Squamous Cell Cancer, Metastatic Colorectal Carcinoma [1] [4].

The following diagram illustrates the core mechanism of action of **Sonolisib** and the signaling pathway it inhibits.



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Experimental Context from Preclinical Studies

While specific clinical protocols are unavailable, some search results describe the experimental use of **Sonolisib** in a preclinical, cell-based setting for studying a novel function: the selective elimination of senescent cells (senolysis) [5].

- **Cell Lines Used:** The studies were conducted on **HCT116 colon carcinoma**, **MCF-7 mammary carcinoma**, and **A549 lung carcinoma** cells [5].
- **Senescence Induction:** Cells were driven into senescence using either **ionizing radiation (yIR)** or chemotherapeutic agents like **camptothecin** [5].
- **Treatment Protocol:** Senescent cells were treated with **Sonolisib** for **24 hours**, and cell death was subsequently measured using assays like lactate dehydrogenase (LDH) release or propidium iodide uptake [5].
- **Key Finding:** **Sonolisib** potently induced apoptotic cell death in these senescent tumor cells but not, or to a much lesser extent, in their proliferating counterparts [5]. This suggests a potential application for **Sonolisib** in combination with DNA-damaging therapies to eliminate treatment-induced senescent cells.

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